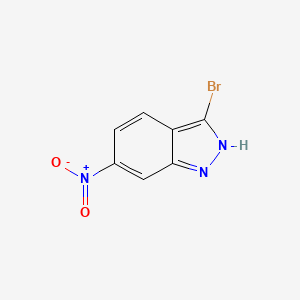

3-bromo-6-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKJZBGTZKOXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348775 | |

| Record name | 3-bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70315-68-3 | |

| Record name | 3-bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-bromo-6-nitro-1H-indazole from 6-nitroindazole

This document provides a comprehensive technical guide for the synthesis of 3-bromo-6-nitro-1H-indazole from 6-nitroindazole. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details a proposed experimental protocol, presents relevant quantitative data from analogous reactions, and visually represents the synthetic workflow.

Introduction

This compound is a valuable heterocyclic compound often utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The introduction of a bromine atom at the 3-position of the indazole ring provides a reactive handle for further functionalization through various cross-coupling reactions, while the nitro group at the 6-position can be a key pharmacophoric feature or a precursor to an amino group. This guide outlines a feasible synthetic route for the preparation of this compound starting from commercially available 6-nitroindazole.

Reaction Scheme

The synthesis of this compound from 6-nitroindazole proceeds via an electrophilic aromatic substitution reaction. The indazole ring is sufficiently activated for bromination, and the bromine atom is directed to the C3 position. A common and effective method for this transformation is the use of elemental bromine in a suitable solvent, such as N,N-dimethylformamide (DMF).

Figure 1: Proposed Reaction Scheme

Caption: Proposed synthesis of this compound from 6-nitroindazole.

Experimental Protocol

The following protocol is adapted from a similar synthesis of 3-bromo-5-nitro-1H-indazole and is expected to be effective for the target compound.[1]

Materials:

-

6-nitro-1H-indazole

-

N,N-Dimethylformamide (DMF)

-

Bromine (Br₂)

-

Nitrogen gas (N₂)

-

Water

-

Ethanol

-

Activated carbon

-

Ethylenediaminetetraacetic acid (EDTA)

Equipment:

-

Three-necked reaction flask

-

Stirring apparatus

-

Dropping funnel

-

Thermometer

-

Cooling bath (e.g., ice-salt bath)

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, add 50 g of 6-nitro-1H-indazole to a three-necked reaction flask.

-

Solvent Addition: Add 500 ml of N,N-dimethylformamide (DMF) to the flask and begin stirring.

-

Cooling: Cool the reaction mixture to -5°C using a cooling bath.

-

Bromine Addition: Slowly add 55.8 g of bromine to the reaction mixture via a dropping funnel, maintaining the temperature at -5°C. After the addition is complete, hold the reaction at 0 to -5°C for 1 hour.

-

Warming: Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.

-

Quenching and Precipitation: After the reaction is complete, pour the mixture into 1500 ml of ice water. Stir for 90 minutes to allow for complete precipitation of the crude product.

-

Filtration and Washing: Filter the crude product and wash the solid with 500 ml of water.

-

Recrystallization:

-

Transfer the crude product to a clean flask and add 250 ml of water and 200 ml of ethanol.

-

Heat the mixture to reflux until all the solid dissolves.

-

Add 1.5 g of activated carbon and 1 g of EDTA to the solution and reflux for an additional 30 minutes.

-

Hot filter the solution to remove the activated carbon.

-

Cool the filtrate to below 5°C and stir for 90 minutes to allow for complete crystallization.

-

-

Final Product Isolation: Filter the purified crystals and dry to obtain the final product, this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a closely related analogue, 3-bromo-5-nitro-1H-indazole, which can be used as an estimate for the synthesis of the 6-nitro isomer.[1]

| Parameter | Value |

| Starting Material | 5-nitro-1H-indazole |

| Starting Material Mass | 50 g |

| Bromine Mass | 55.8 g |

| Final Product Mass | 70 g |

| Yield | 95% |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification process.

Safety Considerations

-

Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and with appropriate PPE.

-

The reaction should be carried out under an inert atmosphere (nitrogen) to prevent side reactions.

-

Follow all standard laboratory safety procedures.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound from 6-nitroindazole. The adapted protocol, based on a closely related and high-yielding synthesis, offers a reliable starting point for researchers. The provided workflow and data serve as valuable resources for the successful preparation of this important chemical intermediate. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

An In-depth Technical Guide to the Electrophilic Bromination of 6-Nitro-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol and scientific context for the electrophilic bromination of 6-nitro-1H-indazole. Due to the limited availability of direct literature on this specific transformation, this document presents a well-reasoned, hypothetical protocol based on established principles of organic chemistry and known reactions of similar heterocyclic systems. The focus of this guide is the regioselective bromination at the 3-position, the most probable site for electrophilic attack on the indazole ring, particularly when the benzene ring is deactivated by a nitro group.

Introduction

6-Nitro-1H-indazole is a valuable building block in medicinal chemistry and materials science. The introduction of a bromine atom onto this scaffold via electrophilic substitution can provide a key handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. The electron-withdrawing nature of the nitro group at the 6-position deactivates the carbocyclic ring towards electrophilic attack, thereby favoring substitution on the electron-rich pyrazole ring. The C3 position of the indazole nucleus is the most nucleophilic and is the typical site for electrophilic substitution.

Proposed Reaction Scheme

The anticipated reaction involves the treatment of 6-nitro-1H-indazole with a suitable brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), in an appropriate solvent to yield 3-bromo-6-nitro-1H-indazole.

Caption: Proposed reaction for the electrophilic bromination of 6-nitro-1H-indazole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the bromination of other deactivated indazole systems and general methods for electrophilic bromination of heterocycles.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 6-Nitro-1H-indazole | 163.12 | 1.63 g | 10.0 |

| Bromine (Br₂) | 159.81 | 0.54 mL | 10.5 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Saturated Sodium Thiosulfate Solution | - | As needed | - |

| Ethyl Acetate | 88.11 | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-nitro-1H-indazole (1.63 g, 10.0 mmol) in glacial acetic acid (20 mL). Stir the mixture at room temperature until all the solid has dissolved.

-

Addition of Bromine: Cool the solution to 0-5 °C using an ice bath. In a dropping funnel, place a solution of bromine (0.54 mL, 10.5 mmol) in glacial acetic acid (5 mL). Add the bromine solution dropwise to the stirred indazole solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into ice-water (100 mL). The crude product should precipitate.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Decolorize the mixture by adding a saturated aqueous solution of sodium thiosulfate dropwise until the orange/brown color of excess bromine disappears.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Product

| Compound | Formula | Molar Mass ( g/mol ) | Assumed Yield (%) | Physical Appearance |

| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.12 | - | Yellow solid |

| This compound | C₇H₄BrN₃O₂ | 242.03 | 70-85 | Pale yellow solid |

Table 2: Illustrative Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 14.1 (br s, 1H, NH), 8.6 (d, 1H), 8.2 (dd, 1H), 7.8 (d, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150.1, 142.3, 139.8, 122.5, 120.1, 118.9, 111.7 |

| Mass Spectrometry (ESI) | m/z 241.9 [M-H]⁻ |

Note: The spectroscopic data is illustrative and based on known shifts for similar indazole structures. Actual experimental data would be required for confirmation.

Experimental Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

The reaction should be performed in a fume hood.

-

Neutralization with sodium bicarbonate will produce CO₂ gas, ensure adequate venting.

This guide provides a comprehensive, albeit theoretical, framework for the electrophilic bromination of 6-nitro-1H-indazole. Researchers should adapt and optimize the protocol based on their experimental observations.

An In-depth Technical Guide to 3-bromo-6-nitro-1H-indazole: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-bromo-6-nitro-1H-indazole. This versatile heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines detailed experimental protocols for its synthesis and key transformations, summarizes its physicochemical and spectroscopic properties, and visualizes important reaction pathways and workflows to support its application in research and drug discovery.

Chemical Properties

This compound is a substituted indazole with the molecular formula C₇H₄BrN₃O₂. Its structure features a bromine atom at the 3-position and a nitro group at the 6-position of the indazole ring system. These functional groups provide multiple avenues for synthetic modification, making it a key intermediate in the synthesis of more complex molecules.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrN₃O₂ | [1] |

| Molecular Weight | 242.03 g/mol | [1] |

| CAS Number | 70315-68-3 | [1] |

| Appearance | Expected to be a solid | |

| Melting Point | Not explicitly reported | |

| Boiling Point | Not explicitly reported | |

| Solubility | Soluble in organic solvents like THF, DMF | [2] |

Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The electron-withdrawing nitro group will significantly deshield the protons on the benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0-14.0 | br s | N-H |

| ~8.6 | d | H-7 |

| ~8.1 | dd | H-5 |

| ~7.8 | d | H-4 |

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon bearing the bromine (C-3) and the carbons in the nitro-substituted benzene ring will have characteristic chemical shifts. Some 13C NMR data for related compounds is available.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~147 | C-6 |

| ~141 | C-7a |

| ~128 | C-3 |

| ~124 | C-5 |

| ~122 | C-3a |

| ~116 | C-4 |

| ~108 | C-7 |

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=C, C-N, C-Br, and NO₂ functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3300 | N-H stretch |

| 3000-3100 | Aromatic C-H stretch |

| 1620-1640 | C=C stretch (aromatic) |

| 1520-1560 | Asymmetric NO₂ stretch |

| 1340-1380 | Symmetric NO₂ stretch |

| 1250-1350 | C-N stretch |

| 550-750 | C-Br stretch |

1.2.4. Mass Spectrometry

The mass spectrum, typically obtained using electron impact (EI) ionization, will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M⁺+2 peaks of nearly equal intensity. Fragmentation will likely involve the loss of the nitro group (NO₂) and bromine atom.

Synthesis and Reactivity

This compound can be synthesized and utilized in a variety of chemical transformations, primarily leveraging the reactivity of the bromine atom and the nitro group.

Synthesis of this compound

A plausible synthetic route involves the nitration of a suitable indazole precursor followed by bromination.

A common method for the synthesis of 6-nitro-1H-indazole involves the nitrosation of 6-nitroindole.[1]

-

Nitrosating Mixture Preparation: In a flask, prepare a nitrosating mixture by dissolving sodium nitrite in water and adding hydrochloric acid at a low temperature (0°C).[1]

-

Reaction: In a separate flask, dissolve 6-nitroindole in a suitable solvent such as DMF.[1] Add the 6-nitroindole solution dropwise to the nitrosating mixture at 0°C.[1]

-

Heating and Workup: After the addition is complete, the reaction mixture is slowly heated to 80°C and maintained for several hours.[1] After cooling, the mixture is extracted with an organic solvent like ethyl acetate.[1] The organic layers are combined, dried, and concentrated under reduced pressure.[1]

-

Purification: The crude product is purified by column chromatography to yield 6-nitro-1H-indazole-3-carbaldehyde, which can be further converted to 6-nitro-1H-indazole.

The bromination of 6-nitro-1H-indazole at the C-3 position can be achieved using a brominating agent such as N-bromosuccinimide (NBS).[3]

-

Reaction Setup: Dissolve 6-nitro-1H-indazole in a suitable solvent like acetonitrile.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography, to yield this compound.

References

Spectroscopic Characterization of 3-bromo-6-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-bromo-6-nitro-1H-indazole. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data, derived from the analysis of structurally related molecules, and detailed, generalized experimental protocols for acquiring such data. This document serves as a valuable resource for the synthesis, identification, and quality control of this compound in research and development settings.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol .[1] Its structure, featuring a fused pyrazole and benzene ring system with bromo and nitro substituents, makes it a valuable scaffold in medicinal chemistry. The precise characterization of this molecule is paramount for its application in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of indazole derivatives, including various bromo- and nitro-substituted analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.5 | br s | 1H | N-H |

| ~8.60 | d | 1H | H-7 |

| ~8.10 | dd | 1H | H-5 |

| ~7.85 | d | 1H | H-4 |

Note: Spectra are predicted for a DMSO-d₆ solvent. The N-H proton is expected to be a broad singlet and its chemical shift is highly dependent on solvent and concentration. Coupling constants are expected to be in the typical range for aromatic protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~147.0 | C-6 |

| ~141.5 | C-7a |

| ~128.0 | C-3 |

| ~124.5 | C-5 |

| ~122.0 | C-3a |

| ~118.0 | C-4 |

| ~108.0 | C-7 |

Note: Predicted chemical shifts are based on data from related nitro- and bromo-substituted indazoles.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Broad | N-H stretch |

| 1620 - 1600 | Medium | C=C aromatic stretch |

| 1530 - 1510 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1330 | Strong | Symmetric NO₂ stretch |

| 850 - 800 | Strong | C-N stretch |

| 700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 241/243 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 195/197 | Medium | [M-NO₂]⁺ |

| 162 | Medium | [M-Br]⁺ |

| 116 | Medium | [M-Br-NO₂]⁺ |

Note: The molecular ion will appear as a doublet with an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: Predicted UV-Visible Absorption Data for this compound

| λmax (nm) | Solvent |

| ~280, ~350 | Ethanol or Methanol |

Note: The presence of the nitro group and the extended aromatic system is expected to result in absorptions in the UV region.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=C, NO₂, C-Br).

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

-

For ESI-MS, dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL.

-

For EI-MS with a direct insertion probe, place a small amount of the solid sample in a capillary tube.

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

For tandem mass spectrometry (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Note the characteristic isotopic pattern for bromine.

-

Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., NO₂, Br) and fragment ions, which can provide structural information.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-bromo-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 3-bromo-6-nitro-1H-indazole. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related indazole derivatives. Detailed, generalized experimental protocols for the acquisition of NMR data are also provided, along with visualizations to aid in understanding the molecular structure and analytical workflows.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below, with the standard IUPAC numbering for the indazole ring system. This numbering is used for the assignment of NMR signals.

A Comprehensive Technical Guide on the Solubility of 3-bromo-6-nitro-1H-indazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-bromo-6-nitro-1H-indazole. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on available information and presents a detailed experimental protocol for researchers to determine its solubility in various common laboratory solvents.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₇H₄BrN₃O₂. Its structure, featuring an indazole core substituted with a bromine atom and a nitro group, makes it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both a hydrogen bond donor (the N-H group of the indazole ring) and acceptors (the nitro group), along with the halogen atom, influences its physicochemical properties, including solubility. Understanding its solubility is crucial for its synthesis, purification, formulation, and application in various chemical and biological studies.

Predicted and Observed Qualitative Solubility Profile

Several sources mention the recrystallization of this compound and its derivatives from ethanol.[1][2] This indicates that the compound has appreciable solubility in hot ethanol and is less soluble in cold ethanol, a common characteristic utilized in purification by recrystallization. A related compound, 3-bromo-4-nitro-1H-indazole, is reported to be soluble in organic solvents like ethanol and methanol, but insoluble in water. Another structurally similar compound, 3-bromo-7-nitroindazole, has documented solubility in dimethyl sulfoxide (DMSO) and ethanol.

Based on this information, a predicted qualitative solubility profile is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | Strong dipole-dipole interactions and the potential for hydrogen bonding with the N-H group are expected to lead to good solubility. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | Hydrogen bonding with the solvent is possible. Recrystallization from ethanol suggests moderate solubility that is temperature-dependent. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | The presence of bromine may enhance solubility in these solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF is a polar ether and may show some solvating capacity. |

| Aromatic | Toluene, Benzene | Low | The aromatic nature of the indazole core may allow for some interaction. |

| Non-polar | Hexane, Heptane | Insoluble | The significant polarity of the nitro and indazole N-H groups makes solubility in non-polar aliphatic solvents unlikely. |

| Aqueous | Water | Insoluble | The overall non-polar character of the bicyclic aromatic system is expected to dominate, leading to very low water solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol, such as the isothermal shake-flask method, should be employed. This method is widely accepted for determining the equilibrium solubility of a compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps (e.g., 10 mL)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

3.3. Data Presentation

The experimentally determined quantitative solubility data should be compiled into a structured table for clear comparison.

Table 2: Quantitative Solubility of this compound at 25 °C (Template)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide | ||

| Dimethylformamide | ||

| Acetone | ||

| Acetonitrile | ||

| Ethanol | ||

| Methanol | ||

| Dichloromethane | ||

| Tetrahydrofuran | ||

| Ethyl Acetate | ||

| Toluene | ||

| Hexane | ||

| Water |

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for predicting and experimentally determining the solubility of a compound like this compound.

Caption: Logical workflow for solubility assessment.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a qualitative assessment based on its chemical structure and information from related compounds provides valuable initial guidance for solvent selection. For applications requiring precise solubility values, the detailed experimental protocol outlined in this guide provides a robust framework for their determination. The systematic approach described will enable researchers and drug development professionals to generate reliable and reproducible solubility data, which is essential for advancing research and development involving this compound.

References

Theoretical DFT Studies on 3-Bromo-6-Nitro-1H-Indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 3-bromo-6-nitro-1H-indazole and its derivatives. Drawing from recent studies, this document details the synthesis, structural characterization, and computational analysis of this class of compounds, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2][3] The introduction of bromo and nitro functionalities, as in this compound, can modulate the electronic properties and biological activity of the parent molecule, making it a person of interest for further investigation and functionalization. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of such molecules, providing a theoretical framework to complement experimental findings.[4]

While direct and extensive theoretical DFT studies specifically on this compound are limited in the public domain, this guide synthesizes available data on closely related derivatives and outlines the established computational methodologies applicable to this compound.

Synthesis and Characterization

The synthesis of substituted indazoles is a well-established area of organic chemistry. A common route to functionalized indazoles involves the alkylation of the indazole core. For instance, the synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole has been reported, providing a template for the derivatization of the this compound scaffold.[5][6]

Experimental Protocol: Synthesis of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole[6][7]

A solution of 3-bromo-6-nitroindazole (1.2 g, 5 mmol) and propargyl bromide (1.2 g, 10 mmol) is prepared in 40 ml of tetrahydrofuran (THF). To this solution, potassium carbonate (1.4 g, 10 mmol) and tetra-n-butylammonium bromide (0.5 mmol) are added. The resulting mixture is stirred for 24 hours. Following the reaction, the mixture is filtered, and the THF is removed under vacuum. The final product is purified by chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system, yielding yellow crystals.[5]

Structural Characterization

The structure of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole has been elucidated using single-crystal X-ray diffraction. The indazole fused-ring system is nearly planar, with the nitro substituent being almost coplanar with the fused ring. In the crystal structure, adjacent molecules are linked by weak acetylene–nitro C—H⋯O hydrogen bonds.[5][7]

Table 1: Crystallographic Data for 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole [5]

| Parameter | Value |

| Molecular Formula | C₁₀H₆BrN₃O₂ |

| Molecular Weight | 280.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.6573 (3) |

| b (Å) | 4.1650 (1) |

| c (Å) | 17.4566 (3) |

| β (°) | 102.659 (1) |

| Volume (ų) | 1039.78 (4) |

| Z | 4 |

Theoretical DFT Studies

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties, reactivity, and potential applications of novel compounds. For indazole derivatives, DFT calculations are commonly employed to determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various quantum chemical parameters.[4][6]

Computational Methodology

A typical DFT study on a substituted indazole involves the following steps:

-

Geometry Optimization: The initial structure of the molecule is optimized to find the lowest energy conformation. This is often performed using a functional like B3LYP with a suitable basis set, such as 6-311+G(d,p).[4]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Calculation of Electronic Properties: Various electronic properties are then calculated from the optimized geometry, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[4]

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. These descriptors provide insights into the molecule's reactivity and potential interactions.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

-

Quantum Chemical Parameters from a Study on a Derivative

A study on the corrosion inhibition properties of 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to compute several quantum chemical parameters.[6] These parameters, while calculated for a derivative, provide a strong indication of the expected electronic properties of the core this compound structure.

Table 2: Calculated Quantum Chemical Parameters for 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole [6]

| Parameter | Symbol | Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.21 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.02 eV |

| Energy Gap | ΔE | 4.19 eV |

| Electronegativity | χ | 5.11 |

| Chemical Hardness | η | 2.09 |

| Softness | σ | 0.47 |

| Electrophilicity Index | ω | 6.24 |

| Dipole Moment | µ | 5.56 D |

These values suggest that the molecule has a significant dipole moment and a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity.

Potential Applications

The unique substitution pattern of this compound suggests its potential in various applications, particularly in drug discovery and materials science.

Medicinal Chemistry

Indazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][8] The bromo and nitro groups can act as handles for further chemical modifications, allowing for the synthesis of a library of compounds for biological screening. For instance, other nitro-substituted indazoles have shown promising antileishmanial activity.[2][9]

Materials Science

The electronic properties of this compound, as suggested by DFT calculations on its derivative, indicate its potential use as a building block for functional organic materials. The presence of electron-withdrawing nitro groups and the polarizable bromine atom can influence the intermolecular interactions and solid-state packing, which are crucial for applications in electronics and optics. Additionally, related compounds have been investigated as corrosion inhibitors.[6]

Conclusion

This compound represents a versatile scaffold with significant potential in both medicinal chemistry and materials science. While comprehensive theoretical DFT studies on this specific molecule are not yet widely available, the analysis of its derivatives and the application of established computational methodologies provide a solid foundation for future research. The synthesis protocols, structural data, and computational insights presented in this guide offer a valuable resource for scientists and researchers working with this and related indazole compounds. Further theoretical and experimental investigations are warranted to fully explore the potential of this promising molecule.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of 3-bromo-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-6-nitro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. The strategic placement of the bromo and nitro groups on the indazole ring system provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound and its derivatives.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 70315-68-3 | [1] |

| Molecular Formula | C₇H₄BrN₃O₂ | [1] |

| Molecular Weight | 242.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC2=C(NN=C2C=C1--INVALID-LINK--[O-])Br | [1] |

Synthesis of this compound

Hypothetical Synthesis Workflow

The following diagram outlines a potential workflow for the synthesis of this compound.

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the bromination of aromatic heterocyclic compounds.

Materials:

-

6-nitro-1H-indazole

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., acetic acid, N,N-dimethylformamide)

-

Quenching solution (e.g., sodium thiosulfate solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolution: Dissolve 6-nitro-1H-indazole in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., bromine in acetic acid) dropwise to the reaction mixture while maintaining a low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess brominating agent by adding a solution of sodium thiosulfate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in the available literature. However, the broader class of nitroindazole derivatives has demonstrated significant potential in several therapeutic areas.

Antileishmanial Activity

Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated for their efficacy against various Leishmania species. These studies indicate that the nitroindazole scaffold is a promising starting point for the development of novel antileishmanial drugs. The mechanism of action is hypothesized to involve the inhibition of essential parasitic enzymes.

Anticancer Potential

Various nitroindazole derivatives have been shown to exhibit antiproliferative activity against a range of cancer cell lines. The indazole core is a known pharmacophore for the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. While not specific to this compound, a plausible mechanism of action for related kinase inhibitors is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which is critical for angiogenesis.

Potential Signaling Pathway Inhibition

The following diagram illustrates a generalized signaling pathway that could be targeted by indazole-based kinase inhibitors.

Caption: Generalized VEGFR-2 signaling pathway and potential inhibition by an indazole derivative.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. While direct biological data for this specific molecule is scarce, the demonstrated antileishmanial and anticancer activities of related nitroindazole derivatives highlight the importance of this chemical scaffold. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Hazards and Safe Handling of 3-Bromo-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and recommended safety precautions for handling 3-bromo-6-nitro-1H-indazole (CAS No: 70315-68-3). Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this document compiles information from safety data for structurally similar compounds, general knowledge of nitroaromatic and bromo-organic compounds, and available experimental protocols.

Hazard Identification and Classification

Inferred Hazard Profile:

Based on data for related nitroaromatic compounds, the following hazards should be anticipated:[1][3][4]

-

Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin. Aromatic nitro compounds can cause methemoglobinemia, leading to cyanosis (blue discoloration of the skin), headaches, dizziness, and nausea.[1][4]

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[5]

-

Carcinogenicity and Mutagenicity: Some nitroaromatic compounds are suspected carcinogens and mutagens.[2][4] Long-term exposure should be minimized.

-

Reactivity and Explosivity: Nitroaromatic compounds can be explosive, especially when heated or subjected to shock.[1]

Quantitative Data Summary

Specific quantitative toxicological and physical hazard data for this compound are not available. The table below presents data for related compounds to provide a qualitative understanding of the potential risks.

| Hazard Parameter | Value (Compound) | Source |

| Acute Toxicity | Toxic if swallowed, in contact with skin or if inhaled (Nitrobenzene) | [3] |

| Flammability | Not flammable, but may form explosive air/vapor mixtures on intense heating. | [4][6] |

| Explosivity | Potential for explosion when heated. | [1] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2 for a related bromo-indazole) | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2 for a related bromo-indazole) | [5] |

| Specific Target Organ Toxicity | May cause respiratory irritation (Category 3 for a related bromo-indazole) | [5] |

Safe Handling and Storage

Given the potential hazards, stringent safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, additional protective clothing such as an apron or coveralls should be used.

-

Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated fume hood to avoid inhalation of dust. If a fume hood is not available, a properly fitted respirator with a particulate filter is necessary.

Handling Procedures:

-

Avoid all direct contact with the compound.

-

Do not breathe dust.

-

Prevent the formation of dust and aerosols.

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Avoid shock and friction.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and reducing agents.

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill and Leak Procedures:

-

Evacuate personnel from the area.

-

Wear appropriate PPE as described above.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

Do not let the chemical enter drains.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

4.1. Synthesis of this compound from 6-nitroindazole

This protocol describes the bromination of 6-nitroindazole at the C3 position using pyridinium tribromide.

-

Materials:

-

6-nitroindazole

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Pyridinium tribromide

-

Methanol (MeOH)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 6-nitroindazole (12 mmol) in a solution of NaOH (50 mmol) in 60 mL of H₂O.[5]

-

Heat the suspension until a red solution is formed.[5]

-

Cool the mixture in an ice-water bath for 15 minutes.[5]

-

Slowly add a solution of pyridinium tribromide (15 mmol) in 15 mL of MeOH to the cooled reaction mixture.[5]

-

Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

-

Collect the precipitated product by filtration.

-

Wash the product with water and then recrystallize from a suitable solvent to obtain pure this compound.

-

4.2. N-alkylation of this compound

This protocol details the N-alkylation of this compound with propargyl bromide.[7]

-

Materials:

-

This compound (5 mmol)

-

Propargyl bromide (10 mmol)

-

Potassium carbonate (K₂CO₃, 10 mmol)

-

Tetra-n-butylammonium bromide (0.5 mmol)

-

Tetrahydrofuran (THF, 40 mL)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a stirred solution of this compound in THF, add potassium carbonate and tetra-n-butylammonium bromide.[7]

-

Add propargyl bromide to the mixture.[7]

-

Stir the reaction mixture at room temperature for 24 hours.[7]

-

Monitor the reaction progress by TLC.

-

After completion, filter the reaction mixture to remove solid residues.[7]

-

Remove the THF from the filtrate under vacuum.[7]

-

Purify the crude product by chromatography on silica gel using a hexane:ethyl acetate (9:1) solvent system to yield 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.[7]

-

Visualizations

Logical Workflow for Safe Handling

References

- 1. iloencyclopaedia.org [iloencyclopaedia.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. ccis.chemoventory.com [ccis.chemoventory.com]

- 5. fishersci.com [fishersci.com]

- 6. agilent.com [agilent.com]

- 7. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-6-nitro-1H-indazole. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The presence of the nitro group at the 6-position and the bromine at the 3-position makes this molecule a versatile building block for the synthesis of diverse derivatives through various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of novel substituted indazoles. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 3-position, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

The electron-withdrawing nature of the nitro group at the 6-position can influence the reactivity of the C-Br bond at the 3-position, often facilitating the oxidative addition step in the catalytic cycle of palladium. This application note provides an overview of the key cross-coupling reactions, tabulated data for reaction conditions, detailed experimental protocols, and visualizations of the reaction pathways.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the palladium-catalyzed cross-coupling of 3-bromo-indazole derivatives. While specific data for this compound is limited in publicly available literature, the presented data is based on analogous systems and provides a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 3-Bromoindazoles with Boronic Acids

| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 90 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 78 |

| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 90 | 12 | 75 |

Table 2: Heck Coupling of 3-Bromoindazoles with Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 24 | 70-85 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Na₂CO₃ | Acetonitrile | 80 | 18 | 88 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 12 | 75 |

| 4 | 4-Vinylpyridine | Pd(OAc)₂ (5) | - | Et₃N | NMP | 110 | 20 | 65 |

Table 3: Sonogashira Coupling of 3-Bromoindazoles with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-92 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | Toluene | 80 | 8 | 90 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N/DMF | DMF | 50 | 12 | 78 |

| 4 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 100 | 16 | 82 |

Table 4: Buchwald-Hartwig Amination of 3-Bromoindazoles with Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 80 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 88 |

| 4 | Pyrrolidine | G3-XPhos (2) | - | LHMDS | THF | 80 | 12 | 92 |

Experimental Protocols

The following are representative protocols for the palladium-catalyzed cross-coupling of this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To an oven-dried round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

-

Add 1,4-dioxane and degassed water (4:1 v/v) via syringe.

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

The reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenyl-6-nitro-1H-indazole.

Protocol 2: Heck Coupling with Styrene

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 eq.), palladium(II) acetate (0.05 eq.), and triphenylphosphine (0.10 eq.).

-

The tube is sealed, and the atmosphere is replaced with an inert gas.

-

Add anhydrous DMF, triethylamine (2.0 eq.), and styrene (1.5 eq.) via syringe.

-

The reaction mixture is heated to 100 °C with stirring for 24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield 6-nitro-3-styryl-1H-indazole.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

The flask is evacuated and backfilled with an inert gas.

-

Add anhydrous THF and triethylamine (3.0 eq.) via syringe.

-

To the stirred solution, add phenylacetylene (1.2 eq.) dropwise.

-

The reaction mixture is stirred at 60 °C for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to give 6-nitro-3-(phenylethynyl)-1H-indazole.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

In a glovebox or under an inert atmosphere, add to a Schlenk tube: this compound (1.0 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and BINAP (0.03 eq.).

-

Add anhydrous toluene, followed by morpholine (1.2 eq.).

-

The tube is sealed, and the reaction mixture is heated to 100 °C with stirring for 18 hours.

-

Monitor the reaction by TLC.

-

After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 4-(6-nitro-1H-indazol-3-yl)morpholine.

Mandatory Visualization

Catalytic Cycles and Workflows

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthesis of Novel Pyrazolo[4,3-h]quinazolines from 3-Bromo-6-nitro-1H-indazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The functionalization of the indazole core is a key strategy in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the multi-step synthesis of a novel pyrazolo[4,3-h]quinazoline derivative starting from the readily available building block, 3-bromo-6-nitro-1H-indazole. The synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitro group and subsequent cyclization to construct the fused heterocyclic system. This class of compounds holds significant potential for applications in drug discovery, particularly in the development of kinase inhibitors.

Synthetic Pathway Overview

The overall synthetic route transforms this compound into 8-(4-methoxyphenyl)-1H-pyrazolo[4,3-h]quinazoline through a three-step sequence. Initially, a Suzuki-Miyaura coupling is employed to introduce an aryl group at the C3 position of the indazole. Subsequently, the nitro group at the C6 position is reduced to a primary amine. The final step involves the construction of the fused quinazoline ring system.

Caption: Overall synthetic scheme for the preparation of 8-(4-methoxyphenyl)-1H-pyrazolo[4,3-h]quinazoline.

Data Presentation

The following table summarizes the key quantitative data for the synthetic intermediates and the final product.

| Compound | Step | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 3-(4-methoxyphenyl)-6-nitro-1H-indazole | 1 | C₁₄H₁₁N₃O₃ | 269.26 | 74 | 230-232 |

| 3-(4-methoxyphenyl)-1H-indazol-6-amine | 2 | C₁₄H₁₃N₃O | 239.27 | ~90 (Est.) | Not reported |

| 8-(4-methoxyphenyl)-1H-pyrazolo[4,3-h]quinazoline | 3 | C₁₆H₁₂N₄O | 276.29 | Not reported | Not reported |

Est. = Estimated yield based on similar reactions.

Experimental Protocols

Step 1: Synthesis of 3-(4-methoxyphenyl)-6-nitro-1H-indazole

Reaction Principle: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is used to form a new carbon-carbon bond between the C3 position of the indazole and the aryl boronic acid.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), and cesium carbonate (1.3 eq.).

-

Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-methoxyphenyl)-6-nitro-1H-indazole as an orange solid.

Expected Yield: 74% Melting Point: 230-232 °C

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step 2: Synthesis of 3-(4-methoxyphenyl)-1H-indazol-6-amine

Reaction Principle: The nitro group is reduced to a primary amine using iron powder in the presence of an acid. This is a classic and effective method for the reduction of aromatic nitro compounds.

Materials:

-

3-(4-Methoxyphenyl)-6-nitro-1H-indazole

-

Iron powder (Fe)

-

Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Water

Procedure:

-

Suspend 3-(4-methoxyphenyl)-6-nitro-1H-indazole (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (excess, e.g., 5-10 eq.).

-

Heat the mixture to reflux.

-

Slowly add concentrated hydrochloric acid dropwise.

-

Continue refluxing until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(4-methoxyphenyl)-1H-indazol-6-amine. The product may be used in the next step without further purification if of sufficient purity.

Expected Yield: ~90% (estimated based on similar reductions).

Step 3: Synthesis of 8-(4-methoxyphenyl)-1H-pyrazolo[4,3-h]quinazoline

Reaction Principle: The 6-aminoindazole undergoes condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine intermediate. Subsequent heating in the presence of an acid and an ammonia source leads to cyclization to the pyrazolo[4,3-h]quinazoline.

Materials:

-

3-(4-Methoxyphenyl)-1H-indazol-6-amine

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Ammonium acetate (NH₄OAc)

-

Glacial acetic acid (AcOH)

Procedure:

-

Dissolve 3-(4-methoxyphenyl)-1H-indazol-6-amine (1.0 eq.) in dimethylformamide dimethyl acetal (used as both reagent and solvent).

-

Heat the reaction mixture at reflux for several hours until the formation of the intermediate N'-(3-(4-methoxyphenyl)-1H-indazol-6-yl)-N,N-dimethylformimidamide is complete (monitor by TLC or LC-MS).

-

Remove the excess DMF-DMA under reduced pressure.

-

To the crude intermediate, add ammonium acetate (excess) and glacial acetic acid.

-

Heat the mixture at reflux for several hours to effect cyclization.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain 8-(4-methoxyphenyl)-1H-pyrazolo[4,3-h]quinazoline.

Caption: Reaction sequence for the formation of the pyrazolo[4,3-h]quinazoline ring.

Conclusion

This application note provides a comprehensive guide for the synthesis of a novel pyrazolo[4,3-h]quinazoline derivative from this compound. The described three-step sequence, involving a Suzuki-Miyaura coupling, nitro group reduction, and a cyclization reaction, offers a versatile and efficient route to this important class of heterocyclic compounds. The detailed protocols and tabulated data serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for potential applications in drug discovery and development. Further optimization of each step may be necessary depending on the specific substrates and desired scale of the reaction.

Application Notes and Protocols: 3-bromo-6-nitro-1H-indazole as a Versatile Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-6-nitro-1H-indazole as a key intermediate in the synthesis of pharmaceutically relevant compounds. The strategic positioning of the bromo and nitro functionalities on the indazole scaffold allows for diverse chemical modifications, making it a valuable building block in the development of targeted therapies, particularly in oncology.

Introduction to the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged heterocyclic motif in drug discovery, recognized for its ability to mimic the purine core of ATP and interact with the ATP-binding sites of various protein kinases.[1] This has led to the development of numerous indazole-containing drugs, including kinase inhibitors for the treatment of cancer. The this compound derivative serves as a highly versatile starting material, offering multiple reaction sites for synthetic elaboration to generate libraries of potential drug candidates.

Key Synthetic Transformations

The chemical versatility of this compound allows for a range of synthetic transformations to build molecular complexity. The primary reactions leveraging this intermediate include N-alkylation, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and subsequent reduction of the nitro group to an amine, which can be further functionalized.

N-Alkylation

The nitrogen at the N1 position of the indazole ring can be readily alkylated to introduce various substituents. This modification is crucial for modulating the physicochemical properties and biological activity of the final compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C3 position, a key modification for exploring the binding pockets of target proteins.

-